2-Chloro-2-[2-[4-chloro-2-(2-chlorobenzoyl)phenyl]diazenyl]-N,N-dimethyl-3-oxo-butanamide
Description
2-Chloro-2-[2-[4-chloro-2-(2-chlorobenzoyl)phenyl]diazenyl]-N,N-dimethyl-3-oxo-butanamide is a complex organic compound with potential applications in various fields, including chemistry, biology, and medicine. This compound is characterized by its unique structure, which includes multiple chlorine atoms and a diazenyl group, making it a subject of interest for researchers.
Properties
Molecular Formula |
C19H16Cl3N3O3 |
|---|---|
Molecular Weight |
440.7 g/mol |
IUPAC Name |
2-chloro-2-[[4-chloro-2-(2-chlorobenzoyl)phenyl]diazenyl]-N,N-dimethyl-3-oxobutanamide |
InChI |
InChI=1S/C19H16Cl3N3O3/c1-11(26)19(22,18(28)25(2)3)24-23-16-9-8-12(20)10-14(16)17(27)13-6-4-5-7-15(13)21/h4-10H,1-3H3 |
InChI Key |
LVDYWLACNJMFJD-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)C(C(=O)N(C)C)(N=NC1=C(C=C(C=C1)Cl)C(=O)C2=CC=CC=C2Cl)Cl |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-2-[2-[4-chloro-2-(2-chlorobenzoyl)phenyl]diazenyl]-N,N-dimethyl-3-oxo-butanamide typically involves multiple steps, starting with the preparation of intermediate compounds. One common method involves the reaction of 2-chlorobenzoyl chloride with an appropriate amine to form an intermediate, which is then further reacted with other reagents to introduce the diazenyl group and additional chlorine atoms .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity. The use of advanced techniques such as high-performance liquid chromatography (HPLC) for purification and quality control is common in industrial settings .
Chemical Reactions Analysis
Types of Reactions
2-Chloro-2-[2-[4-chloro-2-(2-chlorobenzoyl)phenyl]diazenyl]-N,N-dimethyl-3-oxo-butanamide can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or nucleophiles
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and nucleophiles (e.g., halogens). Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired products .
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield compounds with additional oxygen-containing functional groups, while reduction may result in the removal of chlorine atoms .
Scientific Research Applications
2-Chloro-2-[2-[4-chloro-2-(2-chlorobenzoyl)phenyl]diazenyl]-N,N-dimethyl-3-oxo-butanamide has several scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis and as a standard in analytical chemistry.
Biology: Investigated for its potential effects on biological systems, including its interaction with enzymes and receptors.
Medicine: Explored for its potential therapeutic effects, including anticancer and antiviral properties.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of other compounds .
Mechanism of Action
The mechanism of action of 2-Chloro-2-[2-[4-chloro-2-(2-chlorobenzoyl)phenyl]diazenyl]-N,N-dimethyl-3-oxo-butanamide involves its interaction with specific molecular targets, such as enzymes and receptors. The compound may inhibit or activate these targets, leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
Similar Compounds
- 2-Chloro-N-[4-chloro-2-(2-chlorobenzoyl)phenyl]acetamide
- 2-Chloro-N-methylacetamide
- 2-Chloro-N-phenylacetamide
- 2-Amino-2’,5-dichlorobenzophenone
Uniqueness
2-Chloro-2-[2-[4-chloro-2-(2-chlorobenzoyl)phenyl]diazenyl]-N,N-dimethyl-3-oxo-butanamide is unique due to its specific structure, which includes multiple chlorine atoms and a diazenyl group. This structure imparts distinct chemical and biological properties, making it valuable for various research and industrial applications .
Biological Activity
The compound 2-Chloro-2-[2-[4-chloro-2-(2-chlorobenzoyl)phenyl]diazenyl]-N,N-dimethyl-3-oxo-butanamide is a synthetic organic molecule that has garnered attention for its potential biological activities. This article reviews its biological activity, structural characteristics, and relevant research findings.
Chemical Structure and Properties
- Molecular Formula : C15H12Cl3N3O2
- Molecular Weight : 342.6 g/mol
- CAS Number : 14405-03-9
- SMILES Notation : ClCC(=O)Nc1ccc(Cl)cc1C(=O)c2ccccc2Cl
The compound features a complex structure with multiple chlorinated aromatic rings and an amide functional group, which may contribute to its biological properties.
Biological Activity Overview
Research indicates that compounds with similar structural motifs often exhibit a range of biological activities, including:
- Antimicrobial Activity : Compounds related to benzophenones have shown efficacy against various bacterial strains, including Gram-positive and Gram-negative bacteria. The mechanism is often attributed to the disruption of bacterial cell membranes and inhibition of metabolic pathways .
- Anticancer Potential : The presence of diazenyl and chlorinated aromatic groups is associated with anticancer activity. Studies have shown that similar compounds can induce apoptosis in cancer cells through various pathways, including oxidative stress and DNA damage .
- Anti-inflammatory Effects : Certain derivatives have been reported to exhibit anti-inflammatory properties by inhibiting pro-inflammatory cytokines and enzymes involved in the inflammatory response .
Case Studies and Research Findings
Mechanistic Insights
The biological activity of 2-Chloro-2-[2-[4-chloro-2-(2-chlorobenzoyl)phenyl]diazenyl]-N,N-dimethyl-3-oxo-butanamide can be attributed to several mechanisms:
- Reactive Oxygen Species (ROS) Generation : The compound may induce oxidative stress in cells, leading to increased ROS levels that can trigger apoptosis in cancer cells.
- Enzyme Inhibition : Similar compounds have been shown to inhibit key enzymes involved in inflammation and cancer progression, such as cyclooxygenases (COX) and lipoxygenases (LOX).
- DNA Interaction : The ability of the compound to intercalate into DNA or bind covalently can lead to mutations or cell cycle arrest, contributing to its anticancer effects.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
